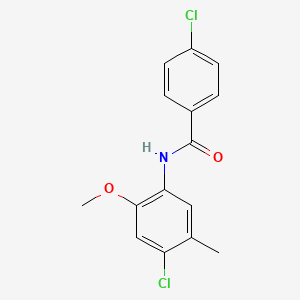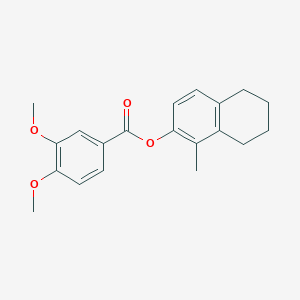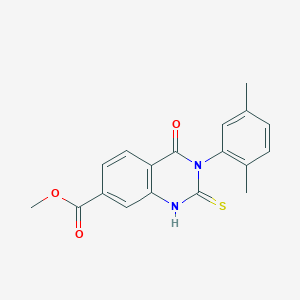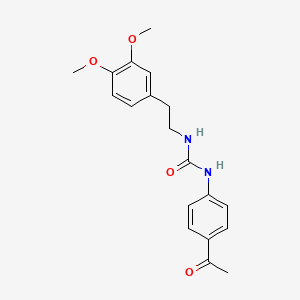![molecular formula C17H17FN2O2 B5732086 1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 3-acetylphenyl isocyanate with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.
Uniqueness
1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of both the acetyl and fluorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWZZVPCVWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5732071.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
